Tak931;tak 931
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Simurosertib, also known as TAK-931, is a small molecule drug that functions as a selective and ATP-competitive inhibitor of cell division cycle 7 kinase. This compound has shown significant potential in the treatment of various types of cancer, particularly those with advanced solid tumors. Simurosertib was initially developed by Takeda Pharmaceutical Co., Ltd. and has been investigated in several clinical trials for its efficacy and safety .
Preparation Methods
The synthesis of Simurosertib involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a thieno[3,2-d]pyrimidin-4(3H)-one core structure, followed by the introduction of a 3-methyl-1H-pyrazol-4-yl group and a 1-azabicyclo[2.2.2]oct-2-yl moiety. The reaction conditions often involve the use of various reagents and catalysts to achieve the desired transformations. Industrial production methods for Simurosertib are designed to optimize yield and purity, ensuring that the compound meets the necessary standards for clinical use .
Chemical Reactions Analysis
Simurosertib undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Simurosertib can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
Simurosertib has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying kinase inhibition and cell cycle regulation. In biology, Simurosertib is used to investigate the mechanisms of cell division and DNA replication. In medicine, it has shown promise as a therapeutic agent for treating various types of cancer, including pancreatic cancer, colorectal cancer, and esophageal carcinoma.
Mechanism of Action
Simurosertib exerts its effects by inhibiting cell division cycle 7 kinase, a serine/threonine kinase that plays a crucial role in DNA replication and cell cycle progression. By binding to the ATP-binding pocket of cell division cycle 7 kinase, Simurosertib prevents the phosphorylation of critical substrates, such as minichromosome maintenance proteins and CLASPIN, which are essential for the G1/S phase transition and initiation of DNA replication. This inhibition leads to replication stress and subsequent cell cycle arrest, ultimately resulting in the antiproliferative activity observed in cancer cells .
Comparison with Similar Compounds
Simurosertib is unique among cell division cycle 7 kinase inhibitors due to its high selectivity and potency. Similar compounds include LY3143921, a novel cell division cycle 7 kinase inhibitor that has also shown promise in preclinical and clinical studies. Simurosertib’s ability to induce replication stress and mitotic abnormalities sets it apart from other inhibitors. Other similar compounds include dequalinium chloride, which has been approved by the Food and Drug Administration for its antimicrobial properties, and other investigational cell division cycle 7 kinase inhibitors currently undergoing clinical trials .
Properties
Molecular Formula |
C17H19N5OS |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-2-yl)-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23) |
InChI Key |
XGVXKJKTISMIOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.